molecular formula C18H24BrN3O2 B11017557 3-(4-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide

3-(4-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide

Cat. No.: B11017557
M. Wt: 394.3 g/mol
InChI Key: FGBBZHLLKNCJGV-UHFFFAOYSA-N
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Description

3-(4-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide is a synthetic organic compound that features a brominated indole moiety and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane to yield 4-bromoindole.

    Formation of Indole Amide: The 4-bromoindole is then reacted with 3-(morpholin-4-yl)propylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form oxindole derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under palladium-catalyzed cross-coupling conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate (K2CO3) in an appropriate solvent such as DMF (dimethylformamide).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(4-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide serves as a versatile intermediate for the preparation of more complex molecules. Its brominated indole structure allows for further functionalization through cross-coupling reactions.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The indole core is a common structural motif in many bioactive molecules, and the morpholine ring can enhance the compound’s pharmacokinetic properties.

Industry

In the chemical industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes, receptors, or ion channels. The indole moiety might engage in π-π stacking interactions, while the morpholine ring could participate in hydrogen bonding, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide
  • 3-(4-fluoro-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide
  • 3-(4-methyl-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide

Uniqueness

The presence of the bromine atom in 3-(4-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide makes it particularly useful for further functionalization through cross-coupling reactions. Bromine is a good leaving group, facilitating various substitution reactions that can lead to a wide range of derivatives with potential biological activity.

This compound’s unique combination of an indole core and a morpholine ring also provides a balance of hydrophobic and hydrophilic properties, which can be advantageous in drug design and other applications.

Properties

Molecular Formula

C18H24BrN3O2

Molecular Weight

394.3 g/mol

IUPAC Name

3-(4-bromoindol-1-yl)-N-(3-morpholin-4-ylpropyl)propanamide

InChI

InChI=1S/C18H24BrN3O2/c19-16-3-1-4-17-15(16)5-9-22(17)10-6-18(23)20-7-2-8-21-11-13-24-14-12-21/h1,3-5,9H,2,6-8,10-14H2,(H,20,23)

InChI Key

FGBBZHLLKNCJGV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)CCN2C=CC3=C2C=CC=C3Br

Origin of Product

United States

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